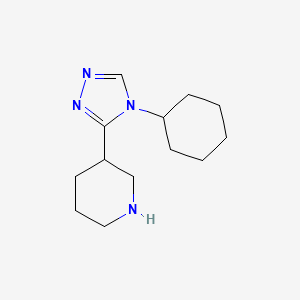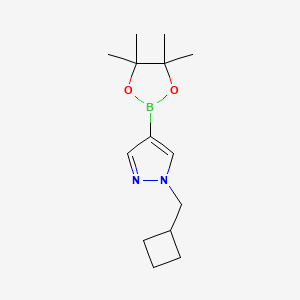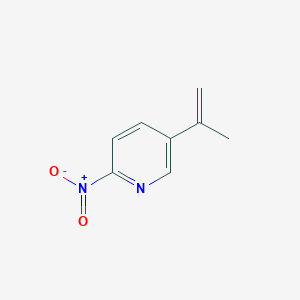
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Descripción general
Descripción
“3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C13H22N4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring is further substituted with a cyclohexyl group .Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
The compound "3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine" is part of a broader class of chemicals known for their versatile applications in medicinal chemistry and drug development. While specific studies on this compound might be limited, the scientific research around its core structures, such as 1,2,4-triazoles and piperidine derivatives, provides valuable insights into potential applications and the significance of these moieties in the pharmaceutical industry.
1,2,4-Triazole Derivatives in Drug Development : The triazole ring system, particularly the 1,2,4-triazole derivatives, has been extensively studied for its potential in creating new pharmaceuticals. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of the triazole ring allows for the development of novel therapeutics targeting various diseases, emphasizing the importance of synthetic strategies for these compounds (Ferreira et al., 2013).
Piperidine Derivatives as Medicinal Scaffolds : Piperidine is recognized for its medicinal relevance, serving as a core structure in many drugs with diverse pharmacological activities. This includes roles in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine drugs. The modification of piperidine derivatives can significantly impact their pharmacokinetic and pharmacodynamic properties, making them a key focus for drug discovery and development (Rathi et al., 2016).
Eco-friendly Synthesis of Triazoles : The pursuit of sustainable and green chemistry practices in the synthesis of triazoles, including methods that reduce environmental impact and enhance efficiency, is of great interest. Such eco-friendly approaches are crucial for the sustainable development of new drugs and chemicals, highlighting the need for innovative synthetic methodologies (de Souza et al., 2019).
Analytical and Diagnostic Applications : Compounds within the triazole and piperidine families have been explored for their utility in analytical and diagnostic applications, including their use as fluorescent stains for DNA and as agents in the study of biological systems. This underscores the broader applicability of these compounds beyond therapeutic uses, extending into research tools and diagnostic agents.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” are currently unknown . This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the triazole ring is a key feature of many bioactive compounds . Triazoles can interact with biological targets through hydrogen bonding, dipole interactions, and π-π stacking .
Biochemical Pathways
Compounds with a triazole ring have been found to interfere with the shikimate pathway in mycobacterium tuberculosis . More research is needed to confirm if this compound affects the same or different pathways.
Result of Action
Triazole derivatives have been associated with various biological activities, including antimicrobial, antitubercular, and anticancer effects .
Propiedades
IUPAC Name |
3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKUQZYDCWYUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)

![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)

![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)

![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)
![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)

![4-(4-Chloro-7-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B1428758.png)
![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)


